Plantaginin

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor and Anticancer Properties

- Antitumor Activity : Corilagin, a major component of Plantaginin, has shown promising antitumor activity, particularly against hepatocellular carcinoma and ovarian cancer. It exhibits low toxicity toward normal cells and tissues (Li et al., 2018).

- Anti-Esophageal Cancer Effect : Studies indicate that Corilagin effectively inhibits esophageal cancer progression, activating mitochondrial and endoplasmic reticulum stress signaling pathways (Wu et al., 2020).

Immunomodulatory and Antioxidant Properties

- Hematopoietic Activity : Plantago major, a species within the Plantaginaceae family, demonstrates hematopoietic activity in vitro, promoting the concentration of bone marrow and spleen cells (Velasco-Lezama et al., 2006).

- Polysaccharides and Nutritional Benefits : Polysaccharides derived from Plantago L. (Plantaginaceae) offer multiple medicinal and nutritional benefits, including immunomodulatory, antioxidant, hypoglycemic, hypolipidemic activities, antitumor, and gastrointestinal-protective effects (Ji et al., 2019).

Anti-inflammatory and Analgesic Effects

- Anti-hyperalgesic Activity : Corilagin, isolated from Phyllanthus niruri, exhibits significant anti-hyperalgesic activity, which may be due to its interaction with the glutamatergic system (Moreira et al., 2013).

- Anti-Inflammatory Mechanism : Corilagin demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators through the blocking of NF-kappaB activation. It also promotes HO-1 production, leading to the regression of inflammation (Zhao et al., 2008).

Antioxidant Properties and Metabolic Benefits

- Antioxidant Activity : Plantaginis semen, derived from Plantago asiatica L. or Plantago depressa Willd., has been traditionally used for treating blurred vision, obesity, diabetes, and lipid disorders. It exhibits notable effects in improving blood lipids and glucose levels in high-fat mice (Sun et al., 2019).

- Anti-diabetic Retinal Benefits : Antioxidant-rich extract from Plantaginis semen shows potential in ameliorating diabetic retinopathy in diabetic rat models, reducing hyperglycemia and retinal vascular permeability, and improving antioxidant activities (Tzeng et al., 2016).

Safety and Hazards

Propriétés

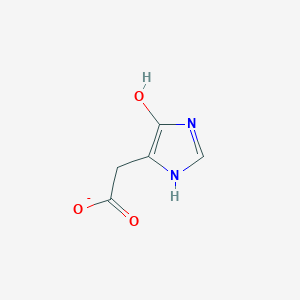

IUPAC Name |

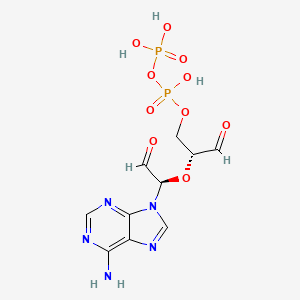

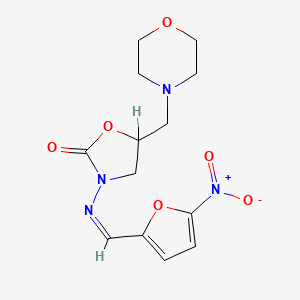

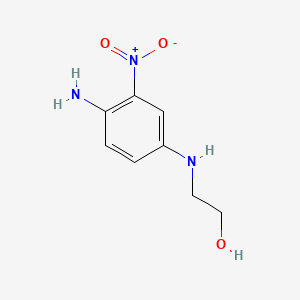

5,6-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-14-17(26)19(28)20(29)21(32-14)31-13-6-12-15(18(27)16(13)25)10(24)5-11(30-12)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGRLRAUZWGZJP-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318276 | |

| Record name | Plantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Plantaginin | |

CAS RN |

26046-94-6 | |

| Record name | Plantaginin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26046-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Z)-[(1Z)-1-(diaminomethylidenehydrazinylidene)butan-2-ylidene]amino]guanidine](/img/structure/B1232743.png)

![[(E)-C-[4-(2,2-dimethylpropanoyl)phenyl]-N-methoxycarbonimidoyl] 4-(2,2-dimethylpropanoyl)benzoate](/img/structure/B1232756.png)